4-Diethylamino-o-toluidine

Overview

Description

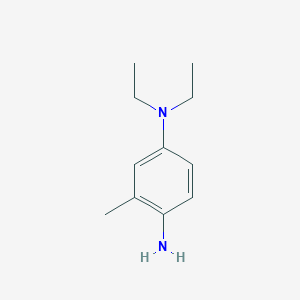

4-Diethylamino-o-toluidine is an organic compound with the molecular formula C11H18N2. It is also known as this compound. This compound is a derivative of benzenediamine, where the amino groups are substituted with diethyl and methyl groups. It is used in various chemical processes and has applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Diethylamino-o-toluidine can be synthesized through several methods. One common method involves the alkylation of 1,4-benzenediamine with diethyl sulfate and methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of hydrogen atoms with diethyl and methyl groups.

Industrial Production Methods

In industrial settings, the production of 1,4-benzenediamine, N4,N4-diethyl-2-methyl- often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Diethylamino-o-toluidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Diethylamino-o-toluidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N4,N4-diethyl-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The diethyl and methyl substitutions influence its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

1,4-Benzenediamine, N,N-diethyl-: Similar structure but lacks the methyl group.

1,4-Benzenediamine, 2-methyl-: Similar structure but lacks the diethyl groups.

4-Amino-N,N-diethyl-m-toluidine: Another derivative with similar functional groups.

Uniqueness

4-Diethylamino-o-toluidine is unique due to the presence of both diethyl and methyl substitutions on the benzenediamine core. This unique substitution pattern imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Biological Activity

4-Diethylamino-o-toluidine (DEOT) is an organic compound belonging to the class of aromatic amines. It is primarily used in various industrial applications, including dye manufacturing and as a developer in photographic processes. This article focuses on the biological activity of DEOT, including its metabolism, toxicological effects, and potential health risks associated with exposure.

This compound is a derivative of o-toluidine, characterized by the presence of two ethyl groups attached to the nitrogen atom of the amino group. Its chemical structure can be represented as follows:

The metabolism of DEOT occurs primarily in the liver, where it undergoes various biotransformation processes. The major metabolic pathways include:

- N-acetylation : This process converts DEOT into N-acetyl-4-diethylamino-o-toluidine.

- N-hydroxylation : This pathway leads to the formation of N-hydroxy-4-diethylamino-o-toluidine, which is a reactive metabolite.

- Ring oxidation : This pathway can produce reactive oxygen species (ROS), contributing to oxidative stress and potential cellular damage.

Research indicates that these metabolites can interact with DNA, leading to mutagenic effects and increasing the risk of carcinogenesis. Studies have shown that DEOT and its metabolites can induce oxidative DNA damage in cultured cells, suggesting a mechanism for its potential carcinogenicity .

Toxicological Effects

The toxicological profile of DEOT reveals several health risks associated with exposure:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) for DEOT has not been extensively documented; however, similar compounds in this class exhibit significant acute toxicity.

- Chronic Effects : Long-term exposure to DEOT has been linked to various health issues, including:

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified certain aromatic amines, including o-toluidine derivatives, as potential human carcinogens. Epidemiological studies have indicated an increased incidence of bladder cancer among workers exposed to aromatic amines in dye manufacturing industries. Specifically, studies have reported significant associations between exposure levels and cancer incidence rates .

Case Studies

-

Occupational Exposure Study :

A study involving workers in a dye manufacturing plant found a correlation between exposure to o-toluidine derivatives and increased bladder cancer rates. Among 335 male workers studied over several decades, there was a notable excess of bladder tumors compared to expected rates based on regional cancer registries . -

Animal Studies :

In rodent models, administration of DEOT led to the development of tumors in various tissues, supporting its classification as a genotoxic carcinogen. The observed tumors were predominantly located in the bladder and liver, aligning with findings from human studies regarding occupational exposure .

Summary of Biological Activities

Properties

IUPAC Name |

4-N,4-N-diethyl-2-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-4-13(5-2)10-6-7-11(12)9(3)8-10/h6-8H,4-5,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTWVJKPQPQTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2051-79-8 (mono-hydrochloride), 24828-38-4 (unspecified hydrochloride) | |

| Record name | 3-Methyl-N,N-diethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7043879 | |

| Record name | 3-Methyl-4-amino-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystalline solid; [Kodak MSDS] | |

| Record name | CD-2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

148-71-0 | |

| Record name | 2-Amino-5-(diethylamino)toluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-N,N-diethyl-p-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N4,N4-diethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-4-amino-N,N-diethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-diethylamino-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.203 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIETHYLAMINO)-2-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A640ZQ81DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.